(4R)-Tegoprazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) that has been developed for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. Unlike traditional proton pump inhibitors (PPIs), this compound works by competitively inhibiting the potassium-binding site of the gastric H+/K+ ATPase enzyme, leading to a rapid and sustained reduction in gastric acid secretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Tegoprazan involves several key steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the core pyridine ring, followed by the introduction of the (4R)-configuration through chiral synthesis or resolution methods. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-Tegoprazan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
(4R)-Tegoprazan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acid-base reactions and enzyme inhibition mechanisms.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related diseases.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating GERD, peptic ulcers, and other acid-related conditions.
Industry: Explored for its potential use in developing new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
(4R)-Tegoprazan exerts its effects by competitively inhibiting the potassium-binding site of the gastric H+/K+ ATPase enzyme. This inhibition prevents the enzyme from exchanging potassium ions for hydrogen ions, leading to a reduction in gastric acid secretion. The molecular targets involved include the H+/K+ ATPase enzyme and associated signaling pathways that regulate acid secretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vonoprazan: Another P-CAB with a similar mechanism of action but different pharmacokinetic properties.
Proton Pump Inhibitors (PPIs): Such as omeprazole and esomeprazole, which inhibit the H+/K+ ATPase enzyme through a different mechanism involving covalent binding to the enzyme.
Uniqueness
(4R)-Tegoprazan is unique in its rapid onset of action and sustained acid suppression compared to traditional PPIs. Its competitive inhibition mechanism allows for more precise control of gastric acid secretion, making it a promising candidate for the treatment of acid-related diseases.
Eigenschaften
CAS-Nummer |
942195-56-4 |
---|---|
Molekularformel |
C20H19F2N3O3 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
7-[[(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m1/s1 |
InChI-Schlüssel |
CLIQCDHNPDMGSL-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
Kanonische SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.